6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
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Biological Activity
6-Chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as CAY10760, is a synthetic compound with notable biological activities. This compound has been studied primarily for its role as an inhibitor in cancer therapy, particularly in relation to BRCA2-associated pathways. This article reviews the biological activity of CAY10760, focusing on its mechanisms of action, efficacy in various cancer models, and other pharmacological properties.
- Molecular Formula : C28H24ClN3O3
- Molecular Weight : 485.97 g/mol
- IUPAC Name : 6-chloro-3-[5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one
CAY10760 functions primarily as an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2. This interaction is crucial for homologous recombination repair of DNA double-strand breaks. The inhibition of this pathway leads to decreased homologous recombination efficiency and increased sensitivity to DNA-damaging agents.
Inhibition Studies
The compound has demonstrated an EC50 value of 19 µM in a cell-free competitive ELISA assay targeting the RAD51-BRCA2 interaction. Furthermore, at a concentration of 20 µM , CAY10760 reduces homologous recombination by approximately 54% in BRCA2-expressing BxPC-3 pancreatic cancer cells.
Cytotoxicity Assays
CAY10760 exhibits significant cytotoxic effects against various cancer cell lines. Notably:
Cell Line | IC50 (µM) | Notes |
---|---|---|
BxPC-3 | 20 | Wild-type BRCA2-expressing pancreatic cancer |
Capan-1 | 25 | Mutant BRCA2-expressing pancreatic cancer |
The compound's efficacy is enhanced when combined with poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib, suggesting a synergistic effect that could be exploited for therapeutic strategies.
Case Studies
In a study involving BxPC-3 and Capan-1 cells, treatment with CAY10760 not only inhibited cell proliferation but also induced apoptosis. The combination with olaparib resulted in a more pronounced reduction in cell viability compared to either agent alone. This finding highlights the potential for CAY10760 in combination therapies targeting BRCA-deficient tumors.
Antibacterial Activity
Preliminary studies have also explored the antibacterial properties of CAY10760. While primarily focused on its anticancer effects, some derivatives have shown moderate antibacterial activity against specific strains. However, the primary focus remains on its role as an anticancer agent .
Properties
CAS No. |
361167-94-4 |
---|---|
Molecular Formula |
C28H24ClN3O3 |
Molecular Weight |
485.97 |
IUPAC Name |
6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34) |
InChI Key |
SHDTUEVLHGRKIR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
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